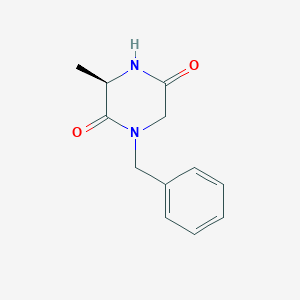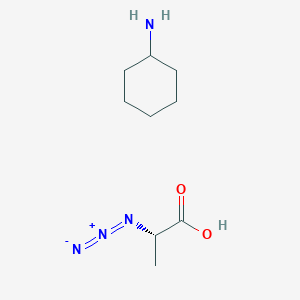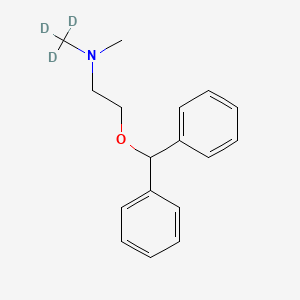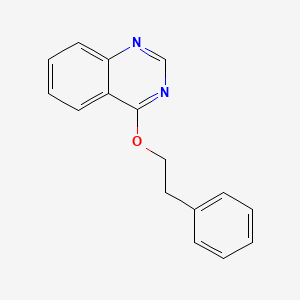
(R)-1-Benzyl-3-methylpiperazine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-Benzyl-3-methylpiperazine-2,5-dione is a chiral compound belonging to the piperazine family. This compound is characterized by its unique structure, which includes a benzyl group attached to the nitrogen atom and a methyl group on the piperazine ring. The presence of the chiral center at the 1-position of the piperazine ring gives rise to its ®-configuration, making it an important molecule in stereochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Benzyl-3-methylpiperazine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperazine ring, which can be derived from ethylenediamine and diethyl oxalate.
Formation of the Piperazine Ring: The reaction between ethylenediamine and diethyl oxalate forms the piperazine ring through a cyclization process.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride.
Methylation: The methyl group is added to the piperazine ring using methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of ®-1-Benzyl-3-methylpiperazine-2,5-dione may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
®-1-Benzyl-3-methylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Benzyl chloride, methyl iodide, and various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives.
科学研究应用
®-1-Benzyl-3-methylpiperazine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
作用机制
The mechanism of action of ®-1-Benzyl-3-methylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
Similar Compounds
(S)-1-Benzyl-3-methylpiperazine-2,5-dione: The enantiomer of the compound with similar chemical properties but different biological activities.
1-Benzylpiperazine: Lacks the methyl group and has different pharmacological properties.
3-Methylpiperazine-2,5-dione: Lacks the benzyl group and has different chemical reactivity.
Uniqueness
®-1-Benzyl-3-methylpiperazine-2,5-dione is unique due to its chiral center, which imparts specific stereochemical properties that influence its reactivity and biological activity
属性
IUPAC Name |
(3R)-1-benzyl-3-methylpiperazine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9-12(16)14(8-11(15)13-9)7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,15)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTYWRJULQTORS-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Vinyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148626.png)




